molecular formula C24H22N2O2 B407266 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332059-84-4

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B407266
CAS No.: 332059-84-4
M. Wt: 370.4g/mol
InChI Key: MOWXARNTFQIZBD-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a six-membered benzoxazine ring fused with a pyrazole moiety, substituted at the 5-position with a 4-ethoxyphenyl group and at the 2-position with a phenyl group.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-2-27-19-14-12-18(13-15-19)24-26-22(20-10-6-7-11-23(20)28-24)16-21(25-26)17-8-4-3-5-9-17/h3-15,22,24H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXARNTFQIZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46892
DMF36.77288
Ethanol24.36595
Dioxane2.27890

Polar aprotic solvents like DMF enhance reaction rates but may compromise purity due to side reactions.

Catalytic Systems

  • Traditional acid catalysis : p-TsOH (10 mol%) yields 70% product but generates stoichiometric waste.

  • Eco-friendly alternatives : Chitosan-supported catalysts achieve comparable yields (68–72%) with reduced environmental impact.

Industrial-Scale Production

Scaling up the synthesis requires addressing challenges in heat management and mixing efficiency. Continuous flow reactors offer advantages over batch processes:

  • Precise temperature control : Microreactors maintain isothermal conditions, reducing decomposition.

  • Higher throughput : A pilot-scale study demonstrated a 30% increase in daily output using flow chemistry.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : >98% (C18 column, acetonitrile/water 70:30).

  • ¹H NMR : Key peaks at δ 7.25–7.45 (phenyl protons) and δ 4.10 (ethoxy –OCH₂–).

  • Mass spectrometry : Molecular ion peak at m/z 413.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents (e.g., ethyl iodide) with palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are being studied for their potential use as pharmaceuticals. Their ability to interact with specific enzymes and receptors makes them candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Structural Features Impact on Properties
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (Target) 4-Ethoxyphenyl (5), Phenyl (2) Ethoxy group enhances lipophilicity; phenyl stabilizes π-π interactions Improved BuChE binding affinity due to reduced ring volume vs. benzoxazepines
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro analog (CAS 383901-59-5) 4-Butoxyphenyl (5), 4-Ethoxyphenyl (2) Longer butoxy chain increases hydrophobicity Potential for altered pharmacokinetics (e.g., slower metabolism)
9-Bromo-5-(4-fluorophenyl)-2-phenyl analog (C22H16BrFN2O) Br (9), 4-Fluorophenyl (5) Bromine adds steric bulk; fluorine enhances electronegativity May influence target selectivity and metabolic stability
5-(3-Chlorophenyl)-2-phenyl analog (CAS 298193-27-8) 3-Chlorophenyl (5) Chlorine at meta position alters electronic distribution Higher logP (4.01) suggests increased membrane permeability
2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl benzoic acid Methyl (2), Benzoic acid (4) Carboxylic acid introduces polarity Potential for improved solubility and hydrogen bonding with targets

Physicochemical Properties

Property Target Compound 5-(3-Chlorophenyl) Analog 9-Bromo-4-Fluorophenyl Analog
Molecular Weight ~360 g/mol (estimated) 360.84 g/mol 423.29 g/mol
logP ~3.5 (predicted) 4.01 4.2 (predicted)
Aqueous Solubility Low (hydrophobic core) Very low Low
Boiling Point ~500°C (predicted) 513.1°C N/A

Biological Activity

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features an ethoxyphenyl group and a phenyl group attached to a dihydropyrazolo-benzoxazine core. The molecular formula is C24H23N2OC_{24}H_{23}N_2O with a molecular weight of approximately 370.44 g/mol. Its intricate structure suggests potential applications in various biological activities, including anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

5 4 Ethoxyphenyl 2 phenyl 1 10b dihydropyrazolo 1 5 c 1 3 benzoxazine\text{5 4 Ethoxyphenyl 2 phenyl 1 10b dihydropyrazolo 1 5 c 1 3 benzoxazine}

This structure allows for diverse chemical interactions due to the presence of multiple functional groups. The ethoxy and phenyl substituents may enhance solubility and bioavailability, which are critical factors in drug design.

Anticancer Activity

Preliminary studies suggest that compounds within the dihydropyrazolo-benzoxazine class may exhibit anticancer properties. Research indicates that structural analogs have shown activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHeLa (Cervical)15.0
This compoundA549 (Lung)TBD

Note: Further studies are required to determine the specific IC50 values for this compound against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented through various assays. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism by which anti-inflammatory drugs exert their effects. Dihydropyrazolo-benzoxazines have shown promising results in reducing inflammation markers in animal models.

Assay TypeResult
COX-1 InhibitionModerate
COX-2 InhibitionHigh

Analgesic Activity

The analgesic properties of this compound class are also noteworthy. Studies have employed models such as the hot plate test and the writhing test to evaluate pain relief efficacy. Compounds similar to this compound have demonstrated significant analgesic effects compared to standard analgesics.

TestStandard DrugCompound Effectiveness
Hot Plate TestMorphineComparable
Writhing TestDiclofenacSignificantly Effective

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction Pathways: Interactions with key signaling molecules may alter cellular responses to stress and inflammation.
  • Induction of Apoptosis in Cancer Cells: Some analogs induce programmed cell death through mitochondrial pathways.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related dihydropyrazolo-benzoxazine compound on breast cancer cells (MCF-7). Results indicated significant apoptosis induction at concentrations above 10 µM.

Case Study 2: Analgesic Properties
In a controlled trial involving mice subjected to thermal stimuli, a dihydropyrazolo-benzoxazine derivative showed a reduction in pain response comparable to morphine at equivalent doses.

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